N-methyldepsipeptide
Description
N-Methyldepsipeptide is a cyclodepsipeptide characterized by alternating ester and amide bonds in its macrocyclic structure, with N-methylation of specific amino acid residues. It is biosynthesized by the fungal enzyme enniatin synthetase, a multifunctional non-ribosomal peptide synthetase (NRPS) encoded by the esyn1 gene in Fusarium species such as Fusarium scirpi . The N-methylation confers resistance to proteolytic degradation, enhancing its stability and bioavailability .
Properties
CAS No. |
148156-31-4 |
|---|---|
Molecular Formula |
C5H5NO5 |
Synonyms |
N-methyldepsipeptide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Cyclodepsipeptides
Structural and Functional Comparisons
Cyclodepsipeptides share a macrocyclic scaffold but differ in ring size, amino acid composition, and post-translational modifications. Below is a comparative analysis of N-methyldepsipeptide and key analogs:
Key Structural Insights :
- Ring Size : Smaller rings (e.g., 4-membered AM-Toxins) often exhibit host-specific toxicity, while larger rings (e.g., 8-membered PF1022A) show broader anthelmintic activity .
- N-Methylation : Present in PF1022A, sansalvamide A, and this compound, this modification enhances proteolytic resistance but varies in position and density .
Pharmacological and Therapeutic Profiles
| Parameter | This compound | PF1022A | Sansalvamide A |
|---|---|---|---|
| Bioactivity | Broad-spectrum antifungal | Nematode-specific | Selective antitumor |
| Mechanism | Ionophore (K+ transport) | Neuromuscular paralysis | Proteasome inhibition |
| Toxicity | Moderate (mammalian cells) | Low (target-specific) | High (apoptosis induction) |
| Clinical Status | Preclinical studies | Approved (veterinary use) | Experimental (Phase I/II) |
Notable Findings:
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